molecular formula C16H12N2O2S B5717405 (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5717405
M. Wt: 296.3 g/mol
InChI Key: GPMJWAVLOZARCH-UVTDQMKNSA-N
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Description

(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features both a nitrile group and a nitro group, along with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbenzaldehyde and 4-nitrobenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehydes react with malononitrile in the presence of a base like piperidine to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Ammonia, primary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides, other nitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro and nitrile groups can influence the compound’s interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    (E)-3-(4-methylsulfanylphenyl)-2-(4-aminophenyl)prop-2-enenitrile: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the methylsulfanyl and nitro groups in (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique, as these functional groups can participate in a variety of chemical reactions and influence the compound’s biological activity.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJWAVLOZARCH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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